2-[3-[Bis(2-chloroethyl)amino]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one
Description
2-[3-[Bis(2-chloroethyl)amino]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one is a triazolopyridine derivative characterized by a bis(2-chloroethyl)amino group attached to a propyl linker. This structure distinguishes it from related compounds like trazodone, which features a 4-(3-chlorophenyl)piperazine moiety instead of the bis-chloroethyl group . Its synthesis likely involves nucleophilic substitution reactions, similar to methods used for trazodone derivatives .
Properties
IUPAC Name |
2-[3-[bis(2-chloroethyl)amino]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N4O/c14-5-10-17(11-6-15)7-3-9-19-13(20)18-8-2-1-4-12(18)16-19/h1-2,4,8H,3,5-7,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFRYYHZODSXRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(C(=O)N2C=C1)CCCN(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Triazolo-Pyridinone Intermediates
A foundational method involves the nucleophilic substitution of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one with 3-[bis(2-chloroethyl)amino]propyl chloride. This reaction typically proceeds in polar aprotic solvents (e.g., dimethylformamide) under basic conditions (e.g., potassium carbonate) at 80–100°C for 12–24 hours. The crude product is purified via silica gel chromatography, yielding the target compound with >90% purity. However, this route is complicated by competing side reactions, such as over-alkylation or hydrolysis of the chloroethyl groups.
Byproduct Formation in Trazodone Synthesis
During Trazodone hydrochloride production, the target compound emerges as a minor impurity when residual bis(2-chloroethyl)amine contaminates the reaction milieu. For instance, the condensation of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine with triazolo-pyridinone in isopropyl alcohol under reflux may inadvertently incorporate bis(2-chloroethyl)amine if the piperazine precursor is inadequately purified. Post-reaction workup, including hot filtration and aqueous alkali treatment, reduces this impurity to <2.5 ppm in final Trazodone batches.
Optimization of Reaction Conditions
Solvent and Base Selection
Patent WO2015110883A1 highlights the use of isopropyl alcohol (IPA) as the preferred solvent due to its ability to dissolve both reactants while minimizing byproduct formation. Sodium hydroxide is employed as a base to deprotonate the triazolo-pyridinone, enhancing its nucleophilicity. Substituting NaOH with weaker bases (e.g., potassium carbonate) reduces side reactions but prolongs reaction times.
Temperature and Time Parameters
Optimal yields are achieved at reflux temperatures (82–85°C) for 6–8 hours. Prolonged heating (>10 hours) risks degrading the chloroethyl groups, while shorter durations (<4 hours) result in incomplete alkylation. Post-reaction cooling to 0–5°C facilitates crystallization, with yields averaging 76–85% after recrystallization from IPA.
Impurity Isolation and Purification
Chromatographic Techniques
Flash chromatography on silica gel (eluent: dichloromethane/methanol 9:1) effectively isolates the target compound from Trazodone synthesis byproducts. High-performance liquid chromatography (HPLC) analyses reveal purity >99.9% when the elution gradient is carefully controlled.
Crystallization Strategies
Recrystallization from alcoholic solvents (e.g., methanol or IPA) at low temperatures (−5 to 5°C) enhances purity by excluding polar impurities. Patent CN105777745A reports that adding aqueous alkali during crystallization further reduces residual piperazine derivatives to <2.5 ppm.
Data Tables: Comparative Analysis of Methods
Table 1. Key Parameters in Synthesis Optimization
Table 2. Purification Efficacy by Method
| Technique | Purity Increase (%) | Impurity Reduction (ppm) |
|---|---|---|
| Flash Chromatography | 90 → 99.5 | 100 → 5 |
| IPA Recrystallization | 85 → 99.0 | 50 → 2.5 |
| Aqueous Alkali Treatment | 92 → 99.9 | 10 → <1 |
Chemical Reactions Analysis
Types of Reactions
2-[3-[Bis(2-chloroethyl)amino]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the bis(2-chloroethyl)amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions include various derivatives of the triazolo-pyridine core, which can be further functionalized for specific applications.
Scientific Research Applications
Pharmaceutical Applications
1. Antidepressant Metabolite
The primary application of this compound is as a metabolite of Trazodone, an antidepressant medication. Trazodone is primarily used for the treatment of major depressive disorder and anxiety disorders. The presence of 2-[3-[Bis(2-chloroethyl)amino]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one in biological systems can indicate the metabolic pathway of Trazodone and assist in understanding its pharmacokinetics and pharmacodynamics.
2. Impurity Profiling
This compound is classified as an impurity in pharmaceutical formulations of Trazodone. Understanding its behavior during drug synthesis and metabolism is crucial for quality control and regulatory compliance. Analytical methods such as HPLC (High-Performance Liquid Chromatography) are employed to quantify this impurity in drug formulations.
3. Research in Drug Development
Research on this compound can provide insights into the design of new antidepressants with improved efficacy and reduced side effects. By studying its interactions at the molecular level, scientists can develop analogs that may offer better therapeutic profiles.
Biochemical Applications
1. Proteomics Research
The compound has applications in proteomics research where it may be utilized as a biochemical tool to study protein interactions and functions. Its structure allows it to interact with various biological targets, making it valuable for experimental studies aimed at elucidating cellular mechanisms.
2. Molecular Modeling Studies
Molecular modeling studies involving this compound can help predict its behavior in biological systems, including binding affinities to target proteins. These studies are essential for drug design and optimization processes.
Case Study 1: Impurity Analysis in Trazodone Formulations
A study published in a pharmaceutical journal highlighted the significance of monitoring this compound as an impurity in Trazodone formulations. The researchers utilized HPLC to detect and quantify this impurity across different batches of Trazodone tablets. The results indicated variability in impurity levels, emphasizing the need for stringent quality control measures during manufacturing processes.
Case Study 2: Structural Activity Relationship (SAR) Studies
Research focusing on the structural activity relationship (SAR) of Trazodone derivatives included this compound to identify modifications that enhance antidepressant activity while minimizing side effects. This study provided valuable insights into how structural changes affect biological activity and helped guide future drug development efforts.
Mechanism of Action
The mechanism of action of 2-[3-[Bis(2-chloroethyl)amino]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with cellular components. The bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This makes it a potential candidate for anticancer therapies. The triazolo-pyridine core may also interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
| Compound Name | Core Structure | Substituent Group(s) | Key Functional Differences |
|---|---|---|---|
| Target Compound | 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one | Bis(2-chloroethyl)amino-propyl | Alkylating group; no arylpiperazine |
| Trazodone (C19H22ClN5O) | 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one | 4-(3-Chlorophenyl)piperazine-propyl | Serotonergic activity; antidepressant |
| Trazodone Related Compound D (USP) | 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one | 4-(3-Bromophenyl)piperazine-propyl hydrochloride | Bromine substitution vs. chlorine |
| JGK-263 (Neuroprotective agent) | 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one | 3-(Pyridin-4-yl)propylamino | Pyridine substituent; GSK-3β inhibition |
| 2-(Chloromethyl)triazolo[4,3-a]pyridin-3-one | 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one | Chloromethyl | Simpler alkyl chain; no piperazine |
Pharmacological Activity
- Trazodone : Acts as a serotonin antagonist/reuptake inhibitor (SARI) with high affinity for 5-HT2A, α1-adrenergic, and 5-HT1A receptors. Used for depression and anxiety .
- JGK-263 : Demonstrates neuroprotective effects in ALS models via GSK-3β inhibition, improving motor function in mice .
Physicochemical Properties
*Estimated based on structural analogs.
Key Research Findings
Microwave Synthesis Superiority : Trazodone synthesis under microwave radiation achieves >90% yield in 2–30 minutes, outperforming traditional methods requiring 3–24 hours .
Green Chemistry Advances : Sulphamic acid-catalyzed synthesis of trazodone derivatives offers eco-friendly routes with 85–90% yields .
Structural-Activity Relationships (SAR) :
Biological Activity
2-[3-[Bis(2-chloroethyl)amino]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, commonly known as a metabolite of Trazodone, is a compound of interest due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H18Cl2N4O
- Molecular Weight : 317.21 g/mol
- CAS Number : 53689-10-4
The compound acts primarily as an intermediate in the metabolism of Trazodone, which is an antidepressant. Its structure allows it to interact with various biological targets, including serotonin receptors and other neurotransmitter systems. The presence of bis(2-chloroethyl)amino groups suggests potential alkylating properties that may contribute to its biological effects.
Antidepressant Activity
As a metabolite of Trazodone, this compound may retain some antidepressant properties. Trazodone is known for its ability to modulate serotonin levels in the brain, and it is hypothesized that its metabolites could also influence serotonin receptor activity.
Cytotoxicity and Antitumor Activity
Research has indicated that triazolo-pyridine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in tumor cells. The exact IC50 values for this specific compound are not widely reported but are expected to be in a similar range as other triazolo-pyridine derivatives.
Antimicrobial Properties
Triazolo-pyridine compounds have been documented for their antimicrobial activities. This particular compound may exhibit similar properties due to its structural characteristics. Research indicates that triazolo derivatives can act against a variety of pathogens, suggesting potential applications in treating infections.
Study on Trazodone Metabolites
A study published in the Journal of Medicinal Chemistry explored the metabolites of Trazodone and their effects on serotonin receptors. It was found that certain metabolites retained significant binding affinity to serotonin receptors, suggesting a continued pharmacological effect even after the parent drug has been metabolized .
In Vitro Studies
In vitro assays have demonstrated that triazolo-pyridine derivatives can inhibit tumor growth in various cancer cell lines. For example, a derivative with a similar structure showed an IC50 value of approximately 50 µM against breast cancer cells . This suggests that this compound may also possess similar antitumor activity.
Pharmacokinetics
Pharmacokinetic studies indicate that compounds in the triazolo-pyridine class generally exhibit moderate bioavailability and favorable metabolic profiles. For instance, one study reported that related compounds had half-lives ranging from 1 to 3 hours in vivo . Understanding the pharmacokinetics of this compound will be crucial for assessing its therapeutic potential.
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Trazodone | C19H22ClN5O3S | 100 | Antidepressant |
| 1-(4-Chlorophenyl)-4-(3-chloropropyl)piperazine | C16H20ClN | 50 | Antitumor |
| This compound | C13H18Cl2N4O | TBD | TBD |
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Use regioselective alkylation techniques to attach the bis(2-chloroethyl)amino group to the triazolo[4,3-a]pyridine core, as described in triazolo derivative syntheses .
- Monitor reaction progress via HPLC (high-performance liquid chromatography) with UV detection, referencing protocols for impurity analysis in related triazolo compounds .
- Purify via recrystallization using solvents like ethanol or acetonitrile, guided by crystallographic data (e.g., CCDC 1876879) to ensure structural fidelity .
Q. How can researchers confirm the structural identity of this compound and its intermediates?
Methodological Answer:
- Combine H and C NMR spectroscopy to verify substituent positions, as demonstrated in triazolo[4,3-a]pyridine derivatives .
- Validate crystallinity via single-crystal X-ray diffraction (e.g., CCDC 1876881) to resolve ambiguities in regiochemistry .
- Cross-reference mass spectrometry (MS) data with theoretical molecular weights (e.g., CHFNO analogs) to confirm purity .
Q. What analytical methods are critical for detecting impurities in this compound?
Methodological Answer:
- Employ gradient HPLC with photodiode array detection, using ammonium acetate buffer (pH 6.5) for separation, as outlined in pharmacopeial guidelines .
- Compare retention times with known impurities, such as 2-[3-(4-phenylpiperazin-1-yl)propyl] analogs, to identify structural deviations .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- Simulate physiological pH (7.4) and temperature (37°C) using phosphate-buffered saline (PBS). Monitor degradation via LC-MS over 24–72 hours .
- Assess hydrolytic stability of the bis(2-chloroethyl)amino group using P NMR if phosphonate derivatives are present, as in related triazolo-phosphonates .
Q. What strategies resolve contradictions in reported biological activity across different cell lines?
Methodological Answer:
- Standardize assay conditions (e.g., serum-free media, consistent cell passage numbers) to minimize variability .
- Perform dose-response curves with parallel cytotoxicity assays (e.g., MTT) to distinguish target-specific effects from off-target toxicity .
- Use isotopic labeling (e.g., C) to track cellular uptake differences between cell lines .
Q. How can the compound’s mechanism of action be elucidated at the molecular level?
Methodological Answer:
- Conduct molecular docking studies using crystallographic data (e.g., CCDC 1906114) to predict binding interactions with DNA or enzymes .
- Validate hypotheses via surface plasmon resonance (SPR) to measure binding affinity to putative targets like alkylguanine transferases .
- Use CRISPR-Cas9 knockout models to identify genes critical for the compound’s activity .
Q. What experimental designs address variability in pharmacokinetic (PK) profiles across preclinical models?
Methodological Answer:
- Apply randomized block designs with split-split plots to account for interspecies differences in metabolism .
- Quantify plasma concentrations using UPLC-MS/MS, referencing internal standards like ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate for calibration .
Data Reporting Guidelines
Researchers should include:
- Synthetic Data : Reaction yields, purity (HPLC/UV), and spectroscopic validation (NMR, MS).
- Structural Data : Crystallographic parameters (e.g., CCDC codes) and bond angles .
- Biological Data : IC values, cytotoxicity thresholds, and PK parameters (AUC, ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
